2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C15H13Cl2NO. This compound is known for its unique structure, which includes two chlorine atoms, a phenol group, and an imine linkage. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
Comparison
Compared to similar compounds, 2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol exhibits unique properties due to the presence of the 3,4-dimethylphenyl group. This structural feature may enhance its biological activity and specificity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-4-13(5-10(9)2)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
VDJZSQJJVMQYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.